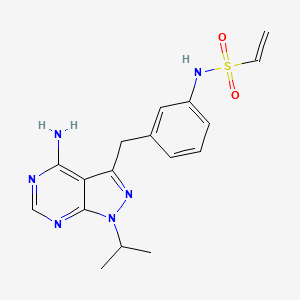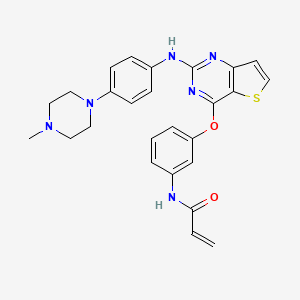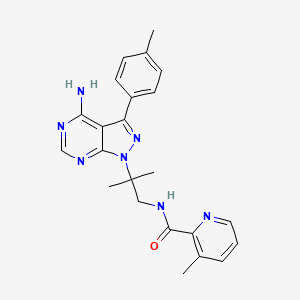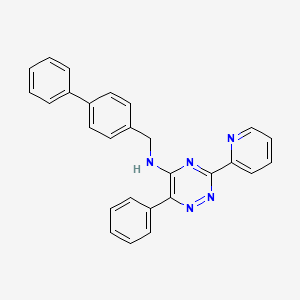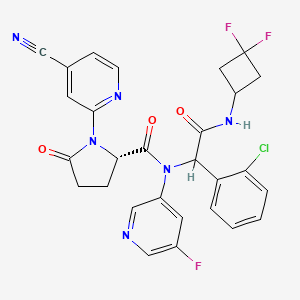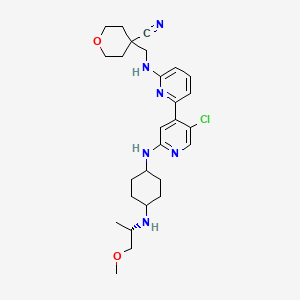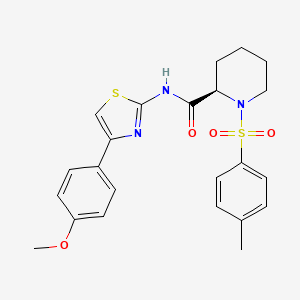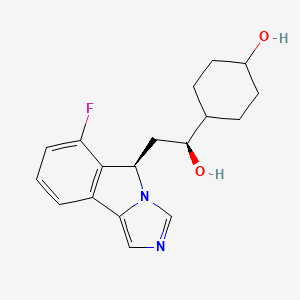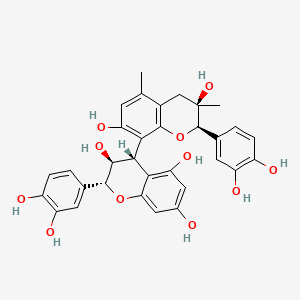
Extrait de pépins de raisin
Vue d'ensemble
Description
L’extrait de pépins de raisin, dérivé des pépins de raisin (Vitis vinifera), est une source riche en polyphénols, en particulier les proanthocyanidines. Ces composés sont connus pour leurs puissantes propriétés antioxydantes, qui contribuent à divers bienfaits pour la santé. L’this compound est utilisé en médecine traditionnelle depuis des siècles et est maintenant largement reconnu pour ses applications thérapeutiques potentielles, notamment pour la santé cardiovasculaire, les effets anti-inflammatoires et la prévention du cancer .
Applications De Recherche Scientifique
Grape Seed Extract has a wide range of scientific research applications:
Chemistry: Used as a natural antioxidant in various chemical formulations.
Biology: Studied for its effects on cellular processes, including apoptosis and cell signaling.
Medicine: Investigated for its potential in treating cardiovascular diseases, cancer, diabetes, and inflammatory conditions.
Industry: Utilized in the food and cosmetic industries for its preservative and health-promoting properties
Mécanisme D'action
Le principal mécanisme d’action de l’extrait de pépins de raisin est son activité antioxydante. Les composés polyphénoliques piègent les radicaux libres, réduisant le stress oxydatif et empêchant les dommages cellulaires. De plus, l’this compound module diverses voies moléculaires, notamment :
Voies inflammatoires : Inhibe l’expression des cytokines pro-inflammatoires.
Voies de l’apoptose : Induit l’apoptose dans les cellules cancéreuses par l’activation des caspases.
Voies métaboliques : Améliore l’absorption du glucose et améliore la sensibilité à l’insuline
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La préparation de l’extrait de pépins de raisin implique plusieurs étapes :
Collecte et séchage : Les pépins de raisin sont collectés en tant que sous-produit du processus de vinification. Les pépins sont ensuite séchés à l’air à température ambiante.
Broyage : Les pépins séchés sont broyés en une poudre fine.
Extraction : Les pépins en poudre sont macérés dans un solvant, généralement de l’éthanol à 70 %, pendant plusieurs jours à température ambiante. Ce processus extrait les composés polyphénoliques des pépins.
Filtration et évaporation : Le mélange est filtré pour éliminer les résidus solides, et le solvant est évaporé pour obtenir un extrait concentré.
Méthodes de production industrielle : Dans les milieux industriels, un procédé « vert » sans solvant est souvent utilisé. Cette méthode implique une extraction à l’eau et une filtration tangentielle sélective pour obtenir un extrait de haute qualité. Cette approche est respectueuse de l’environnement et garantit la préservation des composés bioactifs .
Analyse Des Réactions Chimiques
Types de réactions : L’extrait de pépins de raisin subit diverses réactions chimiques, notamment :
Oxydation : Les composés polyphénoliques présents dans l’extrait peuvent subir une oxydation, conduisant à la formation de quinones et d’autres produits d’oxydation.
Réduction : Les réactions de réduction peuvent reconvertir les polyphénols oxydés en leurs formes originales.
Substitution : Les polyphénols peuvent participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courantes :
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, acide ascorbique.
Solvants : Éthanol, méthanol, eau.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent diverses formes oxydées et réduites de polyphénols, qui conservent leurs propriétés antioxydantes .
4. Applications de la recherche scientifique
L’this compound a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme antioxydant naturel dans diverses formulations chimiques.
Biologie : Étudié pour ses effets sur les processus cellulaires, notamment l’apoptose et la signalisation cellulaire.
Médecine : Étudié pour son potentiel dans le traitement des maladies cardiovasculaires, du cancer, du diabète et des affections inflammatoires.
Industrie : Utilisé dans les industries alimentaire et cosmétique pour ses propriétés de conservation et de promotion de la santé
Comparaison Avec Des Composés Similaires
L’extrait de pépins de raisin est souvent comparé à d’autres composés polyphénoliques, tels que :
Extrait de thé vert : Contient des catéchines, qui ont également des propriétés antioxydantes et anti-inflammatoires.
Résvératrol : Présent dans la peau du raisin, connu pour ses bienfaits cardiovasculaires et anti-âge.
Quercétine : Un flavonoïde aux forts effets antioxydants et anti-inflammatoires.
Unicité : L’this compound est unique en raison de sa teneur élevée en proanthocyanidines, qui sont des antioxydants plus puissants que les autres polyphénols. Cela le rend particulièrement efficace pour réduire le stress oxydatif et apporter divers bienfaits pour la santé .
Propriétés
IUPAC Name |
(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30O11/c1-13-7-22(38)26(30-17(13)12-32(2,41)31(43-30)15-4-6-19(35)21(37)9-15)27-25-23(39)10-16(33)11-24(25)42-29(28(27)40)14-3-5-18(34)20(36)8-14/h3-11,27-29,31,33-41H,12H2,1-2H3/t27-,28-,29+,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKAFYWVDIOMSL-PMFFMQSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1CC(C(O2)C3=CC(=C(C=C3)O)O)(C)O)C4C(C(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C[C@@]([C@H](O2)C3=CC(=C(C=C3)O)O)(C)O)[C@H]4[C@@H]([C@H](OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84929-27-1 | |
| Record name | Grape, red, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 84929-27-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


